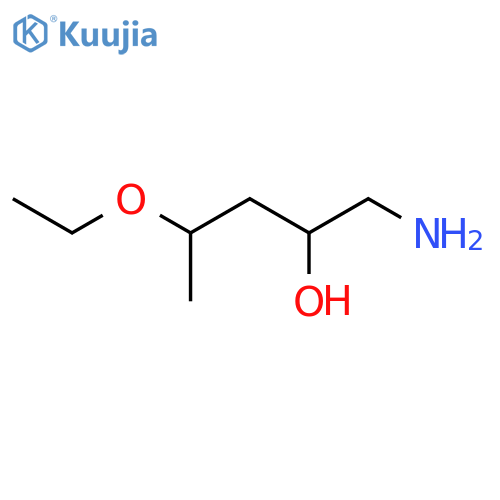Cas no 2228121-89-7 (1-amino-4-ethoxypentan-2-ol)

1-amino-4-ethoxypentan-2-ol structure
商品名:1-amino-4-ethoxypentan-2-ol
1-amino-4-ethoxypentan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-amino-4-ethoxypentan-2-ol
- 2228121-89-7
- EN300-1795003
-
- インチ: 1S/C7H17NO2/c1-3-10-6(2)4-7(9)5-8/h6-7,9H,3-5,8H2,1-2H3
- InChIKey: TVFCYDLKCSYFFH-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C)CC(CN)O
計算された属性
- せいみつぶんしりょう: 147.125928785g/mol
- どういたいしつりょう: 147.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 78
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 55.5Ų
1-amino-4-ethoxypentan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1795003-0.05g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 0.05g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1795003-5.0g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 5g |
$4143.0 | 2023-06-02 | ||
| Enamine | EN300-1795003-10.0g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 10g |
$6144.0 | 2023-06-02 | ||
| Enamine | EN300-1795003-0.25g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 0.25g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1795003-2.5g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 2.5g |
$2800.0 | 2023-09-19 | ||
| Enamine | EN300-1795003-1.0g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 1g |
$1429.0 | 2023-06-02 | ||
| Enamine | EN300-1795003-1g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 1g |
$1429.0 | 2023-09-19 | ||
| Enamine | EN300-1795003-5g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 5g |
$4143.0 | 2023-09-19 | ||
| Enamine | EN300-1795003-0.5g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 0.5g |
$1372.0 | 2023-09-19 | ||
| Enamine | EN300-1795003-0.1g |
1-amino-4-ethoxypentan-2-ol |
2228121-89-7 | 0.1g |
$1257.0 | 2023-09-19 |
1-amino-4-ethoxypentan-2-ol 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
2228121-89-7 (1-amino-4-ethoxypentan-2-ol) 関連製品
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
